3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide
Description
3-(Benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide is a synthetic isoxazole derivative characterized by a benzyloxy substituent at the 3-position of the isoxazole ring and a 4-fluorobenzylamide group at the 5-position. The benzyloxy group enhances lipophilicity, while the 4-fluorobenzyl moiety may improve metabolic stability and target binding .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-8-6-13(7-9-15)11-20-18(22)16-10-17(21-24-16)23-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWDYRMRDKFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. A common synthetic route might include:
Formation of Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Benzyloxy Group: This step may involve the reaction of the isoxazole intermediate with benzyl alcohol under basic conditions.
Attachment of Fluorobenzyl Group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Formation of Carboxamide Group: The final step might involve the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and fluorobenzyl groups could enhance binding affinity and selectivity towards specific molecular targets, while the carboxamide group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical data of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide with similar compounds:
Key Observations :
- Lipophilicity : The target compound’s cLogP (~3.5) is lower than chloronitrophenyl analogs (8c: ~4.5) but higher than glycosylated derivatives (15: ~1.2), suggesting balanced membrane permeability .
- Fluorinated Groups: The 4-fluorobenzyl group in the target compound and 957659-76-6 enhances metabolic stability compared to non-fluorinated analogs .
Enzyme Inhibition
- ACC Inhibitors: Phenoxyphenyl isoxazoles (e.g., 6k in ) exhibit ACC inhibition (IC₅₀ ~0.5–2 µM), with cLogP values (~4.0) correlating with improved cellular activity. The target compound’s benzyloxy group may reduce ACC affinity compared to phenoxyphenyl analogs due to altered hydrophobic interactions .
Anticancer Activity
- Chloronitrophenyl Derivatives (8c) : Demonstrated cytotoxicity in cancer cell lines (e.g., IC₅₀ <10 µM) but with high cLogP (~4.5), risking off-target effects. The target compound’s fluorobenzyl group may improve selectivity .
- Glycosylated Analogs (15) : Lower cytotoxicity (IC₅₀ >50 µM) due to reduced cellular uptake, highlighting the importance of lipophilic substituents .
Biological Activity
3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole derivatives class. Isoxazoles are five-membered heterocyclic compounds characterized by the presence of nitrogen and oxygen atoms. This compound features a benzyloxy group, a fluorobenzyl group, and a carboxamide group, which contribute to its unique chemical and biological properties. The incorporation of the fluorine atom enhances lipophilicity and potentially increases biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
The structural formula of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide can be represented as follows:
The mechanism of action for 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide primarily involves its interaction with specific biological targets, such as enzymes or receptors. The benzyloxy and fluorobenzyl groups may enhance binding affinity and selectivity towards these targets, while the carboxamide group could influence solubility and stability.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide | Contains a carbamoyl group instead of fluorobenzyl | Focus on different biological activities |
| N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide | Features a dioxole ring | Potentially different pharmacological profiles |
| 3-(4-benzyloxyphenyl)-isoxazole-5-carbaldehyde | Lacks the carboxamide group | Emphasizes aldehyde reactivity |
Case Studies
- Cytotoxicity Study : A study evaluating the cytotoxic effects of various isoxazoles found that certain derivatives led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels. This suggests that 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide may similarly affect apoptotic pathways, enhancing its potential as an anticancer agent .
- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of isoxazole derivatives, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide might possess comparable antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
